2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYQOJLGGLWNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring.
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common feature in bioactive molecules with target selectivity.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride plays a significant role in various biochemical reactions. The pyrrolidine ring, known for its sp3 hybridization, allows the compound to explore the pharmacophore space efficiently. This compound interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and pregnane X receptor (PXR). The interaction with COX-2 involves inhibition, which can lead to anti-inflammatory effects. The binding to PXR, on the other hand, influences the detoxification and clearance of foreign substances from the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving COX-2 and PXR. The inhibition of COX-2 can reduce inflammation, while the activation of PXR can enhance the expression of detoxifying enzymes. Additionally, this compound can affect gene expression and cellular metabolism by modulating the activity of these receptors.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of pro-inflammatory mediators. In the case of PXR, the compound acts as an agonist, binding to the receptor and promoting the transcription of genes involved in detoxification processes. These interactions highlight the compound’s dual role in modulating inflammation and enhancing detoxification.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and activates PXR without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings indicate the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The compound’s interaction with PXR further influences metabolic flux by upregulating the expression of detoxifying enzymes, thereby enhancing the clearance of xenobiotics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus. In the cytoplasm, it interacts with enzymes and receptors involved in metabolic processes. In the nucleus, it binds to nuclear receptors such as PXR, influencing gene expression and cellular responses. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Biological Activity
2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pyrrolidine group and a cyano group, contributing to its unique chemical properties. Its molecular formula is CHClN, with a molecular weight of approximately 215.68 g/mol.
Antimicrobial Properties
Research indicates that compounds containing pyridine and pyrrolidine moieties exhibit notable antimicrobial activity. For instance, studies have demonstrated that derivatives of pyrrolidine can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.030 mg/mL | |
| Pseudomonas aeruginosa | 0.035 mg/mL |
Data derived from in vitro studies on similar pyrrolidine compounds .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: In Vitro Evaluation
A study assessing the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa, MCF-7) reported IC values ranging from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 12 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Data compiled from various studies evaluating the anticancer effects of similar compounds .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymatic Targets : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
- Signal Transduction Modulation : The compound could influence signaling pathways related to cell growth and survival, leading to apoptosis in cancer cells.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development : 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications leading to compounds with enhanced therapeutic effects against diseases such as tuberculosis and cancer.
Case Study : In a study focusing on anti-tuberculosis agents, derivatives of pyrrolidine were synthesized, revealing significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. This highlights the potential of pyrrolidine derivatives in developing new treatments for infectious diseases.
Pharmacological Applications
Anticancer Activity : Research indicates that pyrrolidine derivatives exhibit promising anticancer properties. A comparative study showed that certain derivatives had improved efficacy over established chemotherapeutics like doxorubicin, with IC50 values ranging from 48.01 to 49.78 μM.
Anti-inflammatory and Analgesic Properties : The compound has also been explored for its anti-inflammatory and analgesic effects. Various derivatives were synthesized and evaluated for their activity against specific inflammatory conditions, demonstrating potential applications in pain management therapies.
Industrial Applications
Chemical Synthesis : In industrial chemistry, this compound serves as a building block for synthesizing complex heterocyclic compounds. It is particularly valuable in the production of rubber accelerators, enhancing the properties of rubber materials used in various applications.
Biological Studies
The compound's interaction with biological targets is crucial for understanding its therapeutic potential. The pyridine ring and pyrrolidine moiety can modulate enzyme activities and receptor interactions, which may lead to significant biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride is compared to structurally analogous compounds from the literature (Table 1). Key differences lie in substituent patterns, molecular weights, and reported biological activities.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations :
Structural Diversity: The target compound’s pyridine core distinguishes it from quinoline-based analogs (e.g., compounds in ), which exhibit larger conjugated systems. This difference may influence electronic properties and binding interactions.
Functional Groups and Bioactivity: The nitrile group in the target compound is absent in most analogs, which instead feature carboxamides (e.g., ) or thiouracil derivatives (e.g., ). Pyrrolidine-containing analogs, such as 5a–c in , demonstrate antibacterial activity against Gram-positive pathogens (e.g., Bacillus subtilis).
Molecular Weight and Solubility: The target compound’s lower molecular weight (209.68 g/mol) compared to quinoline derivatives (~300 g/mol) may improve membrane permeability but reduce target affinity. Predicted collision cross-section (CCS) values (e.g., 141.2 Ų for [M+H]+) suggest moderate polarity .
Commercial Status :
- Unlike many analogs in Table 1, the target compound is discontinued in commercial catalogs, limiting its accessibility for further research .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines
A common route involves the displacement of a halogen (chlorine or bromine) on a pyridine-3-carbonitrile derivative by pyrrolidine under basic or neutral conditions. This method is supported by multiple studies where 2-chloropyridine-3-carbonitrile or related intermediates are reacted with pyrrolidine or substituted pyrrolidines.
- Procedure: The halogenated pyridine-3-carbonitrile is dissolved in a polar aprotic solvent such as DMF or MeOH. Pyrrolidine is added, sometimes with a base like potassium carbonate or triethylamine to facilitate substitution. The mixture is stirred at elevated temperatures (e.g., 80–110 °C) for several hours until the substitution completes.
- Isolation: The reaction mixture is cooled, diluted with water, and the product is isolated by filtration or extraction. The hydrochloride salt is often formed by treatment with HCl in dioxane or ethanol.
This method is exemplified in the synthesis of related compounds in the literature, where nucleophilic substitution on 2,4-dichloropyridines or pyrrolo[3,2-c]pyridine derivatives with pyrrolidine afforded the corresponding N-substituted pyridine-3-carbonitriles.
Palladium-Catalyzed Coupling Reactions
An alternative sophisticated method utilizes palladium-catalyzed amination (Buchwald-Hartwig coupling) of 2-halopyridine-3-carbonitriles with pyrrolidine.
- Catalysts and Ligands: Pd2(dba)3 or Pd(OAc)2 combined with ligands such as XPhos or Xantphos.
- Base: Strong bases like t-BuONa or sodium bis(trimethylsilyl)amide.
- Conditions: Reactions are typically conducted in toluene or DMF under nitrogen atmosphere at 100–120 °C for 12–24 hours.
- Outcome: High yields of 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives are obtained, often with excellent purity after chromatographic purification.
This method is noted in medicinal chemistry syntheses for its efficiency and tolerance of functional groups.
Direct Amination of Pyridine-3-carbonitrile Derivatives
Some procedures start from 2-aminopyridine-3-carbonitriles or related amines, which are then cyclized or modified by reaction with pyrrolidine under reflux in ethanol or methanol in the presence of acid or base to form the target compound or its hydrochloride salt.
- Example: Refluxing substituted pyridin-2-amine with pyrrolidine and triethylamine in ethanol for several hours, followed by acidification to isolate the hydrochloride salt.
Formation of Hydrochloride Salt
The free base 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile is often converted to the hydrochloride salt to improve stability and handling.
- Method: Treatment with hydrogen chloride gas in dioxane or addition of HCl in ethanol.
- Conditions: Stirring at room temperature for 12 hours.
- Isolation: Concentration under reduced pressure and recrystallization from ethanol or water yields the hydrochloride salt with high purity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyridine-3-carbonitrile | Pyrrolidine, Base (K2CO3, Et3N) | 80–110 °C, 6–12 h | Simple, cost-effective | Requires halogenated precursor |
| Palladium-Catalyzed Coupling | 2-Halopyridine-3-carbonitrile | Pd2(dba)3, XPhos, t-BuONa | 100–120 °C, 12–24 h, N2 | High yield, functional group tolerance | Requires expensive catalysts |
| Direct Amination + Cyclization | 2-Aminopyridine-3-carbonitrile | Pyrrolidine, Et3N, EtOH | Reflux, 5 h | Straightforward, mild conditions | May require purification steps |
| Hydrochloride Salt Formation | Free base compound | HCl in dioxane or EtOH | Room temp, 12 h | Improves stability and purity | Additional step after synthesis |
Research Findings and Optimization Notes
- The palladium-catalyzed method offers better yields and purities but at higher cost and complexity.
- SNAr reactions are widely used due to their simplicity but depend on the availability of halogenated precursors.
- The hydrochloride salt form enhances compound handling, storage, and solubility, which is crucial for downstream pharmaceutical applications.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
- Purification typically involves silica gel chromatography or preparative HPLC, especially for palladium-catalyzed products.
Q & A
Q. What are the key considerations for designing a synthetic route for 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride?
- Methodological Answer : Focus on regioselective functionalization of the pyridine ring. Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrrolidine moiety, followed by nitrile group installation via nucleophilic substitution or cyanation reactions. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature to minimize side reactions. Confirm intermediates using LC-MS and H NMR .
- Safety Note : Ensure inert atmosphere (N/Ar) for air-sensitive steps, referencing handling protocols for pyridine derivatives in and .
Q. How should researchers characterize the hydrochloride salt form of this compound?
- Methodological Answer : Perform elemental analysis (CHNS) to verify stoichiometry of the hydrochloride salt. Use FT-IR to confirm protonation of the pyrrolidine nitrogen (shift in N–H stretching ~2500–3000 cm). X-ray crystallography is recommended for definitive structural elucidation, especially to distinguish between possible tautomers .
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with charged aerosol detection (CAD) for non-UV-active impurities. Validate purity using C NMR to detect residual solvents or unreacted precursors .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms for pyrrolidine-pyridine hybrids?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-determining steps. Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots). Use molecular dynamics simulations to assess solvent effects on regioselectivity, as outlined in ’s reaction path search framework .
Q. What strategies address discrepancies in spectroscopic data for structurally similar analogs?
- Methodological Answer : Employ 2D NMR (e.g., H-C HSQC/HMBC) to resolve overlapping signals in crowded aromatic regions. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation. For ambiguous cases, synthesize isotopically labeled derivatives (e.g., N-pyrrolidine) to track protonation sites .
Q. How does the hydrochloride salt form influence stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with pH-adjusted buffers (1–10). Monitor degradation via UPLC-MS and quantify hydrolytic byproducts (e.g., free base or ring-opened species). Compare with non-ionized analogs to isolate salt-specific degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
